Δ⁸-テトラヒドロカンナビノール

概要

説明

デルタ8-テトラヒドロカンナビノールは、Cannabis植物に自然に含まれるカンナビノイドです。これは、カンナビスの主要な精神活性成分であるデルタ9-テトラヒドロカンナビノールの異性体です。 デルタ8-テトラヒドロカンナビノールは、デルタ9-テトラヒドロカンナビノールと比較して、より穏やかな精神活性効果で知られており、激しいハイなしにカンナビノイドの利点を求める人にとって魅力的な選択肢となっています .

科学的研究の応用

Delta 8-Tetrahydrocannabinol has a wide range of scientific research applications:

Chemistry: Used in the study of cannabinoid synthesis and reactions.

Biology: Investigated for its effects on the endocannabinoid system and potential therapeutic benefits.

Medicine: Explored for its antiemetic, anxiolytic, analgesic, and neuroprotective properties.

Industry: Utilized in the production of various cannabinoid-based products.

作用機序

デルタ8-テトラヒドロカンナビノールは、主にエンドカンナビノイド系、特にCB1およびCB2受容体と相互作用することで効果を発揮します。これは、デルタ9-テトラヒドロカンナビノールと比較して、これらの受容体への親和性が低く、より穏やかな精神活性効果をもたらします。 研究によると、デルタ8-テトラヒドロカンナビノールは、吐き気止め、不安解消、鎮痛、神経保護作用を持つ可能性があります .

類似の化合物:

デルタ9-テトラヒドロカンナビノール: カンナビスの主要な精神活性成分であり、その強力な効果で知られています。

カンナビジオール: 多様な治療的応用を持つ非精神活性カンナビノイド。

カンナビノール: デルタ9-テトラヒドロカンナビノールの分解によって生成される、わずかに精神活性の高いカンナビノイド。

独自性: デルタ8-テトラヒドロカンナビノールは、より穏やかな精神活性効果と、デルタ9-テトラヒドロカンナビノールと比較して優れた安定性により、ユニークです。 これは、激しいハイなしにカンナビノイドの利点を求める人にとって、より好ましい選択肢となっています .

生化学分析

Biochemical Properties

DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

DELTA8-Tetrahydrocannabinol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DELTA8-Tetrahydrocannabinol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DELTA8-Tetrahydrocannabinol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DELTA8-Tetrahydrocannabinol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DELTA8-Tetrahydrocannabinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

DELTA8-Tetrahydrocannabinol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of DELTA8-Tetrahydrocannabinol and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: デルタ8-テトラヒドロカンナビノールは、ヘンプに含まれる非精神活性カンナビノイドであるカンナビジオールから合成できます。このプロセスには、カンナビジオールを非極性有機溶媒に溶解し、混合物に酸を加えて撹拌することが含まれます。 異なる溶媒-酸の組み合わせは、異なる結果をもたらす可能性があります .

工業生産方法: デルタ8-テトラヒドロカンナビノールの工業生産は、通常、ヘンプから抽出されたカンナビジオールの変換を伴います。 このプロセスは、カンナビノール植物中のデルタ8-テトラヒドロカンナビノールの自然発生が低いため、好まれています .

化学反応の分析

反応の種類: デルタ8-テトラヒドロカンナビノールは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: デルタ8-テトラヒドロカンナビノールは、酸化されて薬理学的に活性な11-ヒドロキシ-デルタ8-テトラヒドロカンナビノールを形成できます.

還元: 還元反応は、デルタ8-テトラヒドロカンナビノールを活性度の低い形態に変換できます。

置換: 置換反応は、分子の構造を修飾し、薬理学的特性を変化させる可能性があります。

主要な生成物: これらの反応から生成される主要な生成物には、11-ヒドロキシ-デルタ8-テトラヒドロカンナビノールや、さまざまな程度の精神活性効果を持つ可能性のある他の誘導体が含まれます .

4. 科学研究への応用

デルタ8-テトラヒドロカンナビノールは、幅広い科学研究への応用を持っています。

化学: カンナビノイドの合成と反応の研究に使用されます。

生物学: エンドカンナビノイド系への影響や、潜在的な治療効果について調査されています。

類似化合物との比較

Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.

Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.

Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.

Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .

特性

CAS番号 |

5957-75-5 |

|---|---|

分子式 |

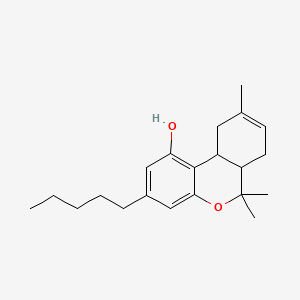

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC名 |

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |

InChIキー |

HCAWPGARWVBULJ-SJORKVTESA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

異性体SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |

正規SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Δ⁸-THC interact with the endocannabinoid system?

A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]

Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?

A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]

Q3: What is the molecular formula and weight of Δ⁸-THC?

A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []

Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?

A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []

Q5: Have computational methods been employed in Δ⁸-THC research?

A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.

Q6: How does modifying the side chain of Δ⁸-THC affect its activity?

A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []

Q7: Are there specific structural modifications that increase Δ⁸-THC potency?

A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.

Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?

A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.

Q9: What is known about the stability of Δ⁸-THC in acidic solutions?

A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.

Q10: What is the metabolic pathway of Δ⁸-THC in the body?

A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []

Q11: How is Δ⁸-THC distributed in the body after administration?

A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []

Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?

A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.

Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?

A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.

Q14: Does Δ⁸-THC impact pain perception in animal models?

A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.

Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?

A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.

Q16: Can Δ⁸-THC be administered topically?

A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.

Q17: What analytical techniques are commonly used to study Δ⁸-THC?

A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.

Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?

A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []

Q19: Has a water-soluble form of Δ⁸-THC been synthesized?

A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。